molecular formula C15H14ClNS B1626453 10-(3-chloropropyl)-10H-phenothiazine CAS No. 5909-59-1

10-(3-chloropropyl)-10H-phenothiazine

Cat. No.: B1626453
CAS No.: 5909-59-1
M. Wt: 275.8 g/mol
InChI Key: DLCIJMPSJTVVHJ-UHFFFAOYSA-N
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Description

10-(3-chloropropyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C15H14ClNS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 10-(3-chloropropyl)-10H-phenothiazine has been described in several studies. It is utilized as an intermediate in the formation of various phenothiazine derivatives. These derivatives are synthesized for their potential biological activities and structural diversity. For instance, Sharma et al. (2012) describe the synthesis of a series of azetidine-1-carboxamides derived from phenothiazine, highlighting its role in medicinal chemistry (Sharma et al., 2012).

Antimicrobial and Anticancer Activities

  • Phenothiazine derivatives, including those derived from this compound, have been evaluated for their antimicrobial and anticancer activities. A study by Rajasekaran & Devi (2012) synthesized a series of urea derivatives and assessed their antimicrobial, antitubercular, antioxidant, and anticancer activities (Rajasekaran & Devi, 2012).

Dye-Sensitized Solar Cells

  • Phenothiazine-based dyes, including derivatives of this compound, have been explored for use in dye-sensitized solar cells (DSSCs). These dyes have shown potential due to their electron-rich nature and structural features favorable for efficient DSSCs. Huang, Meier, & Cao (2016) provide insights into the role of 10H-phenothiazine-based dyes in photovoltaic applications (Huang et al., 2016).

Lithium-Ion Batteries

  • Phenothiazine molecules, including those related to this compound, have been studied as potential redox shuttle additives for lithium-ion batteries. These compounds could provide overcharge and overdischarge protection. Buhrmester et al. (2006) investigated the stability and effectiveness of various phenothiazine derivatives in this context (Buhrmester et al., 2006).

Neuroprotective Agents

  • Some derivatives of this compound have been evaluated as neuroprotective agents, potentially useful in the treatment of neurological disorders such as Alzheimer's disease. González-Muñoz et al. (2011) explored the multifunctional profile of these compounds, including their selectivity and ability to inhibit enzymes like butyrylcholinesterase (González-Muñoz et al., 2011).

Spectroscopic Investigations

  • The photophysical properties of phenothiazine derivatives, including this compound, have been studied through spectroscopic methods. These studies are essential for understanding the electronic and structural characteristics of phenothiazine-based compounds. Lin & Chang (2009) conducted such investigations, providing insights into the potential applications of these compounds in sensing and fluorescence technologies (Lin & Chang, 2009).

Future Directions

For more detailed information, refer to relevant papers and scientific literature .

Properties

IUPAC Name

10-(3-chloropropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCIJMPSJTVVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486129
Record name 10-(3-chloropropyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-59-1
Record name 10-(3-chloropropyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenothiazine (4.0 g, 0.02 mol) in dry dimethylformamide (100 ml) kept under an atmosphere of nitrogen, sodium hydride (1.0 g, 0.025 mol, 60% dispersion in oil) was carefully added. The reaction mixture was left stirring for 15 minutes. 1-Bromo-3-chloropropane (8.0 g, 0.05 mol) was added and the mixture was left stirring overnight. Ammonium chloride (2.0 g, 0.04 mol) was added, and after continued stirring for 30 minutes the solution was poured onto water (300 ml). The mixture was extracted with dichloromethane (2×200 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent evaporated. This afforded a residue which was purified by column chromatography on silica gel (250 g) using a mixture of n-heptane and ethyl acetate (9:1) as eluent. 4.4 g (80%) of 10-(3-chloropropyl)-10H-phenothiazine was obtained as an oil. Rf : 0.55 (SiO2 ; n-heptane/ethyl acetate=1:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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